molecular formula C17H18BrN3O5S B10887975 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol

4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol

Cat. No.: B10887975
M. Wt: 456.3 g/mol
InChI Key: QFIIHPJZQBSGBX-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is a complex organic compound that features a brominated phenol core, a nitrophenyl sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol typically involves multiple steps:

    Sulfonylation: The attachment of the nitrophenyl sulfonyl group is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Piperazine Coupling: The final step involves the coupling of the piperazine moiety to the sulfonylated phenol, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The brominated phenol and nitrophenyl sulfonyl groups may facilitate binding to enzymes or receptors, while the piperazine moiety could enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Shares the brominated phenol core but lacks the piperazine and sulfonyl groups.

    2-Bromo-4-nitrophenol: Similar structure but with different positioning of the nitro and bromine groups.

    4-Bromo-2-nitrotoluene: Contains a nitro group and bromine but has a toluene core instead of a phenol.

Uniqueness

4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the piperazine moiety distinguishes it from simpler brominated phenols and nitrophenols, offering additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C17H18BrN3O5S

Molecular Weight

456.3 g/mol

IUPAC Name

4-bromo-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]phenol

InChI

InChI=1S/C17H18BrN3O5S/c18-14-5-6-16(22)13(11-14)12-19-7-9-20(10-8-19)27(25,26)17-4-2-1-3-15(17)21(23)24/h1-6,11,22H,7-10,12H2

InChI Key

QFIIHPJZQBSGBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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